5-Fluoro-2-hydroxypyrimidine
Overview
Description
5-Fluoro-2-pyrimidone, also known as 5-fluoro-2-hydroxypyrimidine, is a fluorinated pyrimidine derivative with the molecular formula C4H3FN2O. It is a heterocyclic compound containing a pyrimidine ring substituted with a fluorine atom at the 5-position and a hydroxyl group at the 2-position. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
5-Fluoropyrimidin-2-ol, also known as 5-Fluoropyrimidin-2(1H)-one, 5-Fluoro-2-hydroxypyrimidine, or 5-Fluoropyrimidin-2-one, primarily targets thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair .
Mode of Action
The compound exerts its antitumor effects through several mechanisms. It inhibits the function of TS, leading to a decrease in the synthesis of dTMP . This results in a disruption of DNA synthesis and repair, causing DNA strand breaks and ultimately leading to cell death .
Biochemical Pathways
5-Fluoropyrimidin-2-ol affects the pyrimidine metabolism pathway . It is incorporated into RNA and DNA, inhibiting their normal function . The compound also inhibits the nucleotide synthetic enzyme thymidylate synthase (TS), disrupting the synthesis of thymidine monophosphate (dTMP), a crucial component for DNA synthesis .
Pharmacokinetics
The pharmacokinetics of 5-Fluoropyrimidin-2-ol are complex. The compound shares the same facilitated-transport system as uracil, adenine, and hypoxanthine . It exhibits saturable and nonsaturable components of influx . The compound’s absorption is pH dependent and reaches a steady status in 3 to 5 minutes . The primary and rate-limiting enzyme involved in its metabolism is dihydropyrimidine dehydrogenase (DPD), which is most concentrated in the liver .
Result of Action
The result of the action of 5-Fluoropyrimidin-2-ol is the inhibition of DNA synthesis and repair, leading to DNA strand breaks . This disruption in the DNA structure triggers apoptosis, or programmed cell death, in the cancer cells .
Action Environment
The action of 5-Fluoropyrimidin-2-ol can be influenced by various environmental factors. For instance, the pH level of the environment can affect the compound’s absorption . Additionally, the circadian variation of DPD activity in humans can result in variable plasma concentrations of the drug throughout the day during prolonged intravenous infusion .
Biochemical Analysis
Biochemical Properties
5-Fluoropyrimidin-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit thymidylate synthase, an enzyme involved in DNA replication . This interaction disrupts the normal function of the enzyme, leading to DNA strand breaks and inhibition of RNA synthesis and function .
Cellular Effects
The effects of 5-Fluoropyrimidin-2-ol on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with cardiotoxicity, causing conditions such as angina, myocardial infarction, arrhythmias, and heart failure .
Molecular Mechanism
The molecular mechanism of 5-Fluoropyrimidin-2-ol involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily by inhibiting thymidylate synthase, leading to DNA strand breaks and disruption of RNA synthesis and function .
Temporal Effects in Laboratory Settings
Over time, the effects of 5-Fluoropyrimidin-2-ol can change in laboratory settings. It has been observed that this compound perturbs nucleic acid structure and dynamics, leading to new insights into its effects
Dosage Effects in Animal Models
The effects of 5-Fluoropyrimidin-2-ol vary with different dosages in animal models. For instance, up-regulation of miR-15b-5p has enhanced 5-FU-associated cell apoptosis and ameliorated cell response to 5-FU both in vitro and in animal models .
Metabolic Pathways
5-Fluoropyrimidin-2-ol is involved in several metabolic pathways. It interacts with enzymes such as dihydropyrimidine dehydrogenase (DPD), which is involved in its metabolism . The role of DPD in the catabolism of 5-FU is significant as it accounts for most of the clearance of 5-FU .
Transport and Distribution
5-Fluoropyrimidin-2-ol is transported and distributed within cells and tissues. It shares the same facilitated-transport system as uracil, adenine, and hypoxanthine . The transport of this compound is neither temperature-dependent nor energy-dependent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-pyrimidone can be achieved through various synthetic routes. One common method involves the fluorination of 2-hydroxypyrimidine. The reaction typically involves the use of an electrophilic fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures. The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used .
Industrial Production Methods
Industrial production of 5-fluoro-2-pyrimidone may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-pyrimidone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group at the 2-position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, which may have unique biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different hydroxylated or dehydroxylated compounds.
Scientific Research Applications
5-Fluoro-2-pyrimidone has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Studies: The compound is used in studies to investigate the biological activities of fluorinated pyrimidines and their interactions with biological targets.
Chemical Biology: It is employed in the design and synthesis of chemical probes to study enzyme mechanisms and cellular processes.
Material Science: The compound can be used in the development of novel materials with unique properties, such as fluorinated polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil (5-FU): A widely used chemotherapeutic agent that inhibits thymidylate synthase and disrupts DNA synthesis.
5-Fluoro-2’-deoxyuridine (FdUrd): A nucleoside analog used in cancer treatment.
5-Fluoro-2’-deoxycytidine (FdCyd): Another nucleoside analog with anticancer properties.
Uniqueness of 5-Fluoro-2-Pyrimidone
5-Fluoro-2-pyrimidone is unique due to its specific substitution pattern and the presence of both a fluorine atom and a hydroxyl group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
5-fluoro-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPABFFGQPLJKBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174067 | |
Record name | 5-Fluoropyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2022-78-8, 214290-48-9 | |
Record name | 5-Fluoropyrimidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoropyrimidin-2-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoropyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2(1H)-pyrimidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Fluoro-pyrimidin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-FLUOROPYRIMIDIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VXI7T1BI5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 5-fluoropyrimidin-2-one and its derivatives like 5-fluorocytosine?
A1: 5-Fluorocytosine itself is a prodrug that is converted inside fungal cells to 5-fluorouracil. 5-Fluorouracil then acts as an antimetabolite, primarily disrupting RNA synthesis by inhibiting the enzyme thymidylate synthase. This inhibition blocks the production of thymidine, a crucial nucleotide for DNA replication, ultimately leading to fungal cell death. [, ]
Q2: How does the structure of 5-fluoropyrimidin-2-one contribute to its binding affinity?
A2: Research indicates that 5-fluoropyrimidin-2-one likely binds to its target enzyme as the covalent hydrate 3,4-dihydrouridine. This binding is influenced by the presence of the 4-hydroxyl group. Studies with cytidine deaminase, an enzyme that interacts with similar pyrimidine analogs, show that mutations affecting zinc-coordinating residues, particularly those interacting with the 4-hydroxyl group, significantly decrease the binding affinity for transition-state analogs like 5-fluoropyrimidin-2-one ribonucleoside (3,4) hydrate. [, ]
Q3: What is known about the structural characteristics of 5-fluoropyrimidin-2-one?
A3: 5-Fluoropyrimidin-2-one is characterized by its molecular formula C4H3FN2O and a molecular weight of 114.08 g/mol. Its crystal structure reveals a planar pyrimidine ring substituted with a fluorine atom at the 5-position and a keto group at the 2-position. Spectroscopic studies have provided insights into its electronic structure and interactions with solvents. [, ]
Q4: How does the structure of 5-fluoropyrimidin-2-one derivatives impact their antitumor activity?
A4: Studies exploring structure-activity relationships (SAR) of 5′-deoxy-5-fluorocytidine derivatives demonstrate that modifications at the 5′-position with alkylamine, alkoxyl, and amidine groups can significantly impact antitumor activity. Some of these derivatives exhibited comparable inhibitory effects on lung, breast, liver, and colon cancer cells to capecitabine, a known anticancer drug. []
Q5: What are the known pseudopolymorphs of 5-fluorocytosine, and how do their hydrogen-bonding patterns differ?
A5: Research has identified three new pseudopolymorphs of 5-fluorocytosine: 5-fluorocytosine dimethyl sulfoxide solvate, 5-fluorocytosine dimethylacetamide hemisolvate, and 5-fluorocytosine hemihydrate. While all three structures exhibit similar hydrogen-bond patterns within the 5-fluorocytosine ribbons (formed through R(2)(2)(8) dimer interactions), the hydrogen bonds formed with the solvent molecules lead to variations in the overall crystal packing. These differences result in the formation of layers or tubes of 5-fluorocytosine ribbons depending on the specific solvent. []
Q6: What are the implications of keto-enol tautomerism in 5-fluorouracil and its derivatives?
A6: Research using fluorescence spectroscopy and DFT calculations has shown that 5-fluorouracil and its derivatives exhibit keto-enol tautomerism in aqueous solutions. This tautomerism influences their luminescent properties and can be affected by factors such as pH and solvent polarity. The study identified specific tautomers for various 5-fluorouracil derivatives and highlighted the role of intermolecular proton transfer in the fluorescence of rare tautomers. []
Q7: Are there any known analytical techniques for characterizing and quantifying 5-fluoropyrimidin-2-one?
A7: Various analytical techniques can be employed for the characterization and quantification of 5-fluoropyrimidin-2-one. These include:
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